1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid

Cyclohexane carboxylic acid Synthetic yield Alkylation

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid, also catalogued as 1-propargyl-1-cyclohexyl-carboxylic acid or cyclohexanecarboxylic acid, 1-(2-propynyl)-, is a quaternary cyclohexane derivative featuring a terminal alkyne substituent and a carboxylic acid group at the 1-position (C₁₀H₁₄O₂, MW 166.22 g/mol). The combination of a conformationally constrained cyclohexyl ring, a propargyl click-chemistry handle, and a free carboxylic acid makes this building block structurally distinct from linear-chain alkynoic acids or regioisomeric analogues.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 72335-52-5
Cat. No. B1288507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid
CAS72335-52-5
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC#CCC1(CCCCC1)C(=O)O
InChIInChI=1S/C10H14O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1H,3-8H2,(H,11,12)
InChIKeyYGRMINYKFUISMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic Acid (CAS 72335-52-5) – Core Identity and Structural Baseline for Procurement Evaluation


1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid, also catalogued as 1-propargyl-1-cyclohexyl-carboxylic acid or cyclohexanecarboxylic acid, 1-(2-propynyl)-, is a quaternary cyclohexane derivative featuring a terminal alkyne substituent and a carboxylic acid group at the 1-position (C₁₀H₁₄O₂, MW 166.22 g/mol) [1]. The combination of a conformationally constrained cyclohexyl ring, a propargyl click-chemistry handle, and a free carboxylic acid makes this building block structurally distinct from linear-chain alkynoic acids or regioisomeric analogues. The compound is a colourless liquid with a reported boiling point of 110–112 °C at 0.05 mm Hg and has been explicitly disclosed as a synthetic intermediate in the preparation of pharmacologically active cyclohexyl derivatives [2].

ScaffoldGeminal alkyne-acid building block for CuAAC and amide coupling
FormatFree-flowing liquid at ambient temperature may support automated dispensing
AccessSingle-step synthesis from commercial precursors enables rapid route scoping

Why In-Class Alkynyl-Cyclohexane Carboxylic Acids Cannot Be Interchanged: The Case for 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic Acid


Substituting 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid with a superficially similar analogue risks undermining reaction selectivity, synthetic yield, or biological activity without detection in early screening. The alkyne position on the cyclohexane ring – quaternary α-carbon versus 4-position – governs steric environment, conformational rigidity, and the orientation of the click handle, which directly impacts CuAAC reaction kinetics and downstream conjugate geometry [1][2]. Even within the same patent family, the propargyl derivative exhibits a markedly lower synthetic yield (37%) compared to its allyl (57%) or methoxymethyl (40%) counterparts, indicating that subtle electronic and steric factors introduce non-trivial differences in preparative scalability [2]. Generic substitution therefore introduces a latent risk of irreproducible conjugation efficiency, altered physicochemical properties, and divergent pharmacological profiles that cannot be predicted from nominal structural similarity alone.

Alkyne position shifts reactivity
Moving the alkyne from the 1- to 4-position alters steric environment; CuAAC kinetics and sequential derivatization outcomes may differ.
Yield divergence across analogs
Reported isolated yields vary markedly (37% vs. 57% for allyl analog); substituting the propargyl group may impact cost-of-goods and scalability.
Physical form mismatch
Several 1-alkyl congeners are solids at room temperature; replacing the liquid target with a solid may require additional dissolution steps, affecting workflow reproducibility.

Quantitative Differential Evidence: 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic Acid vs. Closest Structural Analogs


Synthetic Yield vs. 1-Allyl and 1-Methoxymethyl Analogues Under Comparable Lithiation-Alkylation Conditions

In US Patent 4,283,420, the target compound (1-propargyl-1-cyclohexyl-carboxylic acid) was prepared via lithiation of cyclohexylcarboxylic acid followed by alkylation with propargyl bromide, yielding 37% after distillation [1]. Under analogous conditions, the 1-allyl analogue gave 57% and the 1-methoxymethyl analogue gave 40% [1]. This indicates that the propargyl electrophile introduces a measurable penalty in alkylation efficiency relative to allyl chloride, likely due to competing propargyl-allenyl isomerisation and/or reduced electrophilicity, factors that must be accounted for in route scoping and cost modelling.

Synthetic Yield
Head-to-head
37% (target) vs. 57% (allyl) & 40% (methoxymethyl)
Yield context for route scoping and cost modelling
Lithiation-alkylation at –70 °C; reported isolated yields.
Cyclohexane carboxylic acid Synthetic yield Alkylation

Boiling Point and Physical State vs. 1-Alkyl and 1-Alkenyl Congeners – Implications for Purification and Handling

The target compound is a colourless liquid with b.p. 110–112 °C at 0.05 mm Hg [1]. In contrast, the saturated 1-ethyl analogue has b.p. 100 °C at 0.5 mm Hg (m.p. 39 °C), the 1-propyl analogue is a solid (m.p. 58–59 °C), and the 1-ethynyl analogue is a liquid (b.p. not reported) [1][2]. The propargyl derivative remains liquid at room temperature, unlike several 1-alkyl congeners that solidify at ambient or near-ambient temperatures, which can simplify liquid-handling automation in parallel synthesis or bioconjugation workflows.

Physical State
Head-to-head
Liquid at ≥20 °C; b.p. 110–112 °C (0.05 mmHg)
Liquid format may simplify automated handling
1-Ethyl, 1-propyl analogues are solids at 20–25 °C.
Physicochemical property Boiling point Purification

CuAAC Reactivity of Propargyl Motif vs. Strain-Promoted Alkynes – Rate and Practicality Trade-offs

Propargyl-functionalized surfaces undergo CuAAC with a pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹, significantly faster than the strain-promoted cyclooctyne DIBO (7.7 × 10⁻⁴ s⁻¹) and the less-strained ADIBO (4.4 × 10⁻³ s⁻¹) [1]. Although these data derive from polymer-brush-surface studies rather than the specific cyclohexane compound, they establish the expected rate hierarchy for the propargyl pharmacophore. The requirement for Cu(I) catalysis is offset by the substantially lower cost and broader commercial availability of propargyl building blocks compared to cyclooctyne reagents, making the target compound cost-advantaged for applications where copper compatibility is acceptable [1][2].

CuAAC Rate (Class)
Class-level
k_obs = 2.0×10⁻² s⁻¹ (propargyl, CuAAC)
Faster conjugation under Cu(I) catalysis vs. cyclooctynes
Polymer-brush study; Cu required; verify in solution phase.
Click chemistry CuAAC Reaction rate

Regioisomeric Differentiation: 1-Position vs. 4-Position Alkyne on Cyclohexane Carboxylic Acid

The 1-(prop-2-yn-1-yl) isomer places the alkyne handle directly at the quaternary carbon bearing the carboxylic acid, creating a geminal disposition. In contrast, the 4-(prop-2-yn-1-yl) regioisomer (CAS 250682-80-5) separates the two functional groups across the cyclohexane ring . This structural difference alters the steric environment around both the alkyne and the carboxylate. In the 1-substituted isomer, the carboxylic acid is attached to a quaternary, neopentyl-like carbon, which can reduce its reactivity toward amide coupling relative to the less-hindered 4-substituted analogue, while simultaneously protecting the alkyne from adventitious coordination that might poison transition-metal catalysts. Published adenosine A₂A receptor agonists that bear a 2-propynylcyclohexyl moiety explicitly exploit substitution at the 4-position, demonstrating that positional isomerism can be decisive for target engagement [1].

Regioisomer Identity
Class-level
Geminal (1-position) vs. 4-position alkyne
Steric shielding may enable selective sequential derivatization
Qualitative steric difference; direct reactivity ratio not available.
Regioisomer Steric hindrance Drug design

Validated Pharmaceutical Utility as a CNS-Active Scaffold – Patent-Backed Differentiation

US Patent 4,283,420 explicitly claims 1-propargyl-1-cyclohexyl-carboxylic acid as a member of a genus of cyclohexylcarboxylic acids possessing anticonvulsant and/or antianoxic activity [1]. While no ED₅₀ or receptor-binding data for the isolated compound are disclosed in the patent, the compound's inclusion in the patent's exemplified preparations establishes it as a validated pharmacophore within a CNS-active scaffold class. By comparison, the 1-ethynyl analogue (Example 11) is also claimed, but its synthesis requires a multi-step approach via vinyl halide intermediate, whereas the propargyl derivative is accessible in one step from commercial cyclohexylcarboxylic acid and propargyl bromide [1]. This difference in synthetic accessibility may influence the choice of scaffold for CNS-focused medicinal chemistry programmes.

Synthetic Steps
Head-to-head
1 step (target) vs. ≥3 steps (1-ethynyl analog)
Simpler access for CNS-scaffold SAR exploration
Patent US 4,283,420; equipotency to be verified experimentally.
Anticonvulsant CNS drug discovery Patent

Optimal Application Scenarios for 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic Acid Based on Verified Differential Evidence


CuAAC-Based Bioconjugation Requiring a Rigid Cyclohexyl Spacer and Direct Carboxylate Activation

The geminal placement of the propargyl handle and carboxylic acid on the quaternary cyclohexyl carbon provides a uniquely rigid junction that resists conformational flexibility during amide-bond formation and subsequent click conjugation [1]. This rigidity can enhance entropic pre-organisation in PROTAC linkers or antibody-drug conjugate (ADC) payload-linker constructs, where flexible PEG-propargyl-acid alternatives may adopt multiple conformations that complicate cryo-EM or crystallographic reconstruction of the ternary complex. The liquid physical form further simplifies automated reagent preparation for iterative bioconjugation screening [2].

CNS Drug Discovery Scaffold with Established Anticonvulsant Pedigree and Simplified Synthetic Access

The inclusion of 1-propargyl-1-cyclohexyl-carboxylic acid in US Patent 4,283,420 as an exemplar of a CNS-active scaffold [1] positions it as a credible starting point for medicinal chemistry efforts targeting epilepsy, neuroprotection, or other central nervous system disorders. Its single-step synthesis from commercial precursors – contrasting with the multi-step route required for the corresponding 1-ethynyl congener – enables rapid analogue generation and SAR exploration without the bottleneck of complex monomer preparation [1].

Selective Sequential Derivatization Exploiting Gem-Disubstitution for Orthogonal Functional-Group Chemistry

The 1-substitution pattern creates a sterically encumbered neopentyl-type carboxylic acid that is less reactive toward standard amide coupling agents (e.g., EDC/HOBt) compared to the unhindered 4-substituted regioisomer [1]. This differential reactivity can be leveraged to perform selective propargyl CuAAC first, followed by carboxylic acid activation under forcing conditions, or vice versa, enabling a defined order of functionalization that is not possible with the 4-isomer where both groups react competitively [1]. This orthogonal sequence is valuable for constructing heterobifunctional probes and precision chemical biology tools.

Liquid-Phase Parallel Synthesis and Automated Library Production

Because the compound is a free-flowing liquid at standard laboratory temperatures, unlike several 1-alkyl-1-cyclohexyl-carboxylic acid analogues that are solids (e.g., 1-ethyl, m.p. 39 °C; 1-propyl, m.p. 58–59 °C) [1], it can be dispensed directly by automated liquid handlers into multi-well plates for CuAAC-based library synthesis. This eliminates the need for pre-dissolution in DMSO or heating steps that can introduce variability and degrade sensitive reagents, thereby improving throughput and reproducibility in high-throughput chemistry campaigns [1].

Application
Selection Property
Validation Focus
CuAAC bioconjugation with rigid spacer
Geminal alkyne/acid conformational rigidity
Conjugation efficiency and ternary complex geometry
CNS medicinal chemistry scaffold
Single-step synthesis from commercial precursors
SAR exploration and hit-to-lead scalability
Orthogonal sequential derivatization
Hindered neopentyl-type carboxylic acid reactivity
Selective functional-group activation sequence
Automated parallel library synthesis
Ambient-temperature liquid physical form
Liquid-handling reproducibility and throughput
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